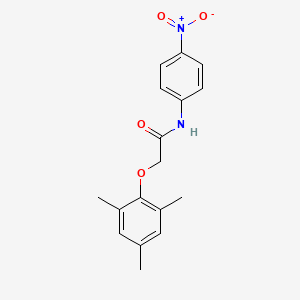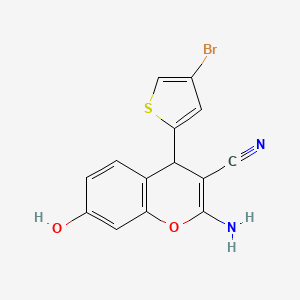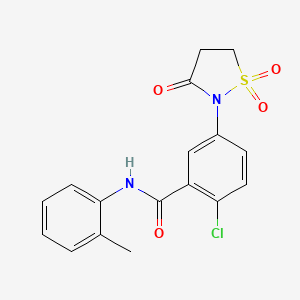![molecular formula C15H20N2O3S B5136841 N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. This compound is known for its unique properties and has been extensively studied for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide involves the covalent modification of the active site of enzymes and ion channels. The compound contains a reactive thiol group that can form a covalent bond with the active site of the target protein. This covalent modification leads to the inhibition of the enzyme or ion channel activity.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes such as caspases, proteasomes, and kinases. Additionally, it has been shown to modulate the activity of ion channels and transporters. In terms of physiological effects, N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is its ability to inhibit the activity of enzymes and ion channels in a specific and irreversible manner. This makes it a valuable tool for studying the function of these proteins in cells and tissues. However, one of the limitations of this compound is its potential toxicity and off-target effects. Therefore, it is important to use this compound at appropriate concentrations and in a controlled manner.
将来の方向性
There are several future directions for the research on N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, this compound could be used as a tool for studying the role of enzymes and ion channels in various diseases such as cancer and neurodegenerative disorders. Finally, the use of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide as a fluorescent probe for the detection of ROS could have potential applications in the field of oxidative stress research.
Conclusion:
In conclusion, N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is a valuable compound for scientific research due to its unique properties and potential applications in various fields. Its ability to inhibit the activity of enzymes and ion channels in a specific and irreversible manner makes it a valuable tool for studying the function of these proteins in cells and tissues. However, it is important to use this compound at appropriate concentrations and in a controlled manner due to its potential toxicity and off-target effects. Future research on this compound could lead to the development of more potent and selective analogs and could have potential applications in the study of various diseases and oxidative stress.
合成法
The synthesis of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrophenylacrylic acid with tert-butylthioethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields the desired product in high purity.
科学的研究の応用
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has several potential applications in scientific research. It has been extensively studied for its ability to inhibit the activity of various enzymes such as proteases, kinases, and phosphatases. This compound has also been shown to modulate the activity of ion channels and transporters. Additionally, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
特性
IUPAC Name |
(E)-N-(2-tert-butylsulfanylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21-10-9-16-14(18)8-7-12-5-4-6-13(11-12)17(19)20/h4-8,11H,9-10H2,1-3H3,(H,16,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABHVEZSKMLFLP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)


![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)
![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)

![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)

